1-Bromoundeca-2,5-diene
Description
Structure
3D Structure
Properties
CAS No. |
75817-51-5 |
|---|---|
Molecular Formula |
C11H19Br |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
1-bromoundeca-2,5-diene |
InChI |
InChI=1S/C11H19Br/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10H,2-5,8,11H2,1H3 |
InChI Key |
WMCGPKWLWGWRCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromoundeca 2,5 Diene and Its Stereoisomers
Convergent Synthesis Approaches
Convergent syntheses involve the independent preparation of key molecular fragments that are later joined together. researchgate.netnih.gov This is in contrast to a linear synthesis where the molecule is built step-by-step on a single starting material. For complex molecules like 1-Bromoundeca-2,5-diene, convergent strategies enhance efficiency and allow for greater modularity. nih.govbohrium.com
A prominent strategy for synthesizing Z-configured dienes involves the creation of a polyacetylene precursor, which is then selectively reduced. researchgate.netresearchgate.net This "polyacetylene approach" provides a robust method for installing the carbon backbone, with the final stereochemistry of the double bonds being determined in a controlled hydrogenation step. mdpi.com
The carbon skeleton of this compound is often assembled using copper-promoted coupling reactions. researchgate.netbohrium.com This methodology facilitates the formation of C-C bonds between terminal alkynes and propargylic halides or related precursors. researchgate.net A key intermediate, undeca-2,5-diyn-1-ol, can be synthesized by the copper-catalyzed coupling of 1-bromooct-2-yne with propargyl alcohol. mdpi.com The reaction typically employs a copper(I) salt, such as cuprous iodide (CuI), often with a base like cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netmdpi.com An improved methodology utilizes cesium carbonate to generate copper(I) alkynides in situ, which then react smoothly with propargylic halides to form the desired skipped diynes. researchgate.netresearchgate.net The resulting diyne alcohol is then converted to the corresponding bromide, 1-bromoundeca-2,5-diyne, through bromination, for instance, using carbon tetrabromide and triphenylphosphine (B44618) (the Appel reaction). mdpi.com
Table 1: Copper-Promoted Coupling for Diyne Precursor Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Bromooct-2-yne | Propargyl alcohol | CuI, NaI, Cs₂CO₃ | DMF | Undeca-2,5-diyn-1-ol | 74% | mdpi.com |
To convert the diyne precursor (1-bromoundeca-2,5-diyne) into the target diene with specific stereochemistry, a stereoselective semi-hydrogenation is required. researchgate.netmdpi.com For the synthesis of (2Z,5Z)-dienes, a Z-selective protocol is essential. The most common method employs a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) under a hydrogen atmosphere. mdpi.comrsc.org The reaction is typically carried out in a solvent like toluene (B28343) and in the presence of an additive such as quinoline, which helps prevent over-reduction to the fully saturated alkane. mdpi.com While effective, this method can result in minor amounts of trans-isomers and over-hydrogenated byproducts. mdpi.com Purification via argentation chromatography (chromatography on silver nitrate-impregnated silica (B1680970) gel) is often necessary to isolate the pure Z,Z-isomer. mdpi.com
More modern approaches to Z-selective semi-hydrogenation utilize advanced catalysts, including bench-stable cationic iron(II) hydride complexes. acs.orgorganic-chemistry.orgresearchgate.net These systems can operate under mild conditions (e.g., 25 °C, 4-5 bar H₂) and exhibit high Z-selectivity across a broad range of substrates, offering a promising alternative to traditional methods. acs.orgorganic-chemistry.orgnih.gov
Table 2: Protocols for Z-Selective Semi-Hydrogenation
| Alkyne Type | Catalyst System | Conditions | Selectivity | Reference |
|---|---|---|---|---|
| Polyynes | Lindlar Catalyst, Quinoline | H₂, Toluene | Predominantly Z, with some trans-isomer and over-reduction byproducts | mdpi.com |
Grignard reagents, with the general formula R-MgX, are potent nucleophiles used to form new carbon-carbon bonds. byjus.compressbooks.pub In the context of this compound, its synthesis has been reported as part of a larger scheme to produce essential fatty acids. rsc.org The synthesis begins with the partial reduction of undeca-2,5-diyne-1-ol using a Lindlar catalyst to yield undeca-cis-2,5-diene-1-ol. rsc.org This diene-ol is then brominated to give 1-bromoundeca-cis-2,5-diene (the target compound). rsc.org
This alkenyl bromide can then serve as an electrophile in a coupling reaction with a Grignard reagent. For instance, it has been reacted with the di-Grignard derivative of hept-6-ynoic acid in the presence of cuprous cyanide to yield octadeca-cis-9,12-dien-6-ynoic acid, a precursor to γ-linolenic acid. rsc.org
Table 3: Grignard Reagent Mediated Synthesis Involving 1-Bromoundeca-cis-2,5-diene
| Electrophile | Grignard Reagent Source | Catalyst | Product | Yield | Reference |
|---|
Transition metal catalysis, particularly with palladium, offers a powerful and versatile platform for forming C-C bonds. nobelprize.org These cross-coupling reactions are central to modern organic synthesis. sigmaaldrich.com
As an alkenyl bromide, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.net Reactions such as the Suzuki-Miyaura (using organoboron reagents) and Negishi (using organozinc reagents) couplings allow for the direct attachment of various organic fragments to the diene backbone. nobelprize.org
The general catalytic cycle for these reactions begins with the oxidative addition of the alkenyl bromide (R-X) to a palladium(0) complex, forming an organopalladium(II) intermediate (R-Pd-X). nobelprize.org This is followed by transmetallation, where the organic group from the organometallic partner (R'-M) is transferred to the palladium complex. The final step is reductive elimination, which forms the new C-C bond (R-R') and regenerates the palladium(0) catalyst. nobelprize.org The versatility of these methods allows for the synthesis of a vast array of complex molecules from substrates like this compound. sigmaaldrich.commdpi.com
Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Substrate 1 | Substrate 2 (Coupling Partner) | Catalyst | Key Feature | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | This compound | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) complex | Tolerates a wide range of functional groups | nobelprize.org |
| Negishi | This compound | Organozinc Reagent (e.g., R-ZnX) | Pd(0) complex | High reactivity and functional group tolerance | nobelprize.org |
Principles of Stereochemical Control in this compound Synthesis
Regioselective and Diastereoselective Pathways
Achieving regioselectivity and diastereoselectivity in the synthesis of brominated dienes is paramount. Modern synthetic methods often utilize transition metal catalysis and radical-mediated processes to control the reaction outcomes with high precision.
Palladium-catalyzed reactions are particularly powerful for their ability to form carbon-carbon and carbon-heteroatom bonds with exceptional control. For instance, a highly regio- and stereoselective method involves the reaction of acetylated α-allenic alcohols with lithium bromide (LiBr) in the presence of a palladium acetate (B1210297) [Pd(OAc)₂] catalyst. This reaction provides substituted (Z,E)-2-bromo-1,3-dienes with excellent diastereoselectivity. organic-chemistry.org The regioselectivity is dictated by the palladium catalyst's insertion into the allene (B1206475), while the diastereoselectivity arises from the specific geometry of the subsequent reaction steps. Although this example produces a 1,3-diene, the principles are applicable to the synthesis of more complex systems.
Another strategy involves bromine-radical mediated three-component coupling reactions. These reactions can effectively combine allenes, electron-deficient alkenes, and allyl bromides to generate functionalized bromo-dienes. dntb.gov.uarsc.org The regioselectivity in these processes is governed by the preferential attack of the bromine radical on the central carbon of the allene substrate.
In the context of complex natural product synthesis, highly functionalized and stereochemically rich brominated dienes are often required as intermediates. The synthesis of a C7-C12 segment of mupirocin-H, for example, involves the creation of a complex bromo-diene structure. lookchem.com Such syntheses often establish stereocenters early, using methods like Sharpless asymmetric epoxidation, followed by regioselective opening of the epoxide. These stereocenters then guide the diastereoselective formation of the diene structure in later steps. lookchem.com Similarly, palladium-catalyzed ring-opening reactions of bicyclic systems can proceed with high regioselectivity, yielding a single regioisomer exclusively, demonstrating the fine control achievable with metal catalysis. beilstein-journals.org
Table 1: Selected Regio- and Diastereoselective Synthetic Methods for Brominated Dienes
| Method | Key Reagents/Catalyst | Substrate Type | Selectivity Achieved | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Bromination | Pd(OAc)₂, LiBr | Acetylated α-allenic alcohols | High Regio- and Diastereoselectivity | organic-chemistry.org |
| Radical-Mediated Coupling | Radical Initiator, Allyl Bromide | Allenes, Alkenes | High Regioselectivity | dntb.gov.uarsc.org |
| Palladium-Catalyzed Ring Opening | PdCl₂(PPh₃)₂, ZnCl₂, Et₃N | Substituted Oxabicyclo-dienes | High Regioselectivity | beilstein-journals.org |
| Multi-step Natural Product Synthesis | Sharpless Epoxidation, Organometallic Reagents | Acyclic precursors with stereocenters | High Diastereoselectivity | lookchem.com |
Control of Olefin Geometry (e.g., cis/trans selectivity)
The geometric configuration of the double bonds—whether cis (Z) or trans (E)—is a critical aspect of the molecular architecture of this compound. The properties and reactivity of the compound can be significantly influenced by the geometry of its olefins. Several synthetic strategies provide robust control over this feature.
One of the most effective methods for generating specific olefin geometries is through coupling reactions where the geometry of the starting materials is retained in the product. The Suzuki-Miyaura reaction, for example, can be used to form 1,3-dienes by coupling a stereo-defined alkenyl bromide with an alkenyl potassium fluoroborate. nih.gov The geometry of both double bonds in the final product is dictated by the specific E or Z configuration of the reactants, allowing for a stereo-divergent synthesis. nih.gov
The aforementioned palladium-catalyzed reaction of acetylated α-allenic alcohols with LiBr is notable for producing (Z,E)-2-bromo-1,3-dienes, demonstrating simultaneous control over the geometry of two different double bonds within the same molecule. organic-chemistry.org This highlights the sophisticated level of control that can be exerted through catalyst and substrate design.
Classic olefination reactions, such as the Wittig reaction and its modifications like the Horner-Wadsworth-Emmons and Julia-Kocienski olefination, are foundational tools for controlling double bond geometry. organic-chemistry.org By selecting the appropriate variant and reaction conditions, chemists can selectively synthesize either E or Z isomers of a target diene. For example, lithiated allylic phosphonates react with aldehydes to yield terminal 1,3-dienes with high selectivity for the E-isomer. organic-chemistry.org
Furthermore, post-synthetic modification can be employed to alter olefin geometry. Catalytic isomerization using a cobalt complex with an amido-diphosphine-oxazoline ligand can convert E/Z mixtures of 1,3-dienes into the thermodynamically more stable pure (E,E) isomers with high stereoselectivity. organic-chemistry.org
Table 2: Methodologies for Controlling Olefin Geometry in Diene Synthesis
| Method | Key Features | Typical Outcome | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Uses stereo-defined alkenyl partners. | Geometry of reactants is retained in the product. | nih.gov |
| Pd-Catalyzed Allenic Bromination | Reaction of α-allenic acetates with LiBr/Pd(OAc)₂. | Produces specific (Z,E)-diene configurations. | organic-chemistry.org |
| Wittig-type Olefination | Reaction of a phosphorus ylide with an aldehyde/ketone. | Can be tuned for either E or Z selectivity. | organic-chemistry.org |
| Cobalt-Catalyzed Isomerization | Converts E/Z mixtures of dienes. | High selectivity for the all-E isomer. | organic-chemistry.org |
Based on a thorough search of available chemical literature, there is no specific information detailing the reactivity and synthetic transformations of the compound "this compound" for the particular reactions outlined in your request.
Heck-Type Cycloadditions
Reductive Cross-Electrophile Couplings
Diels-Alder Cycloadditions
Intramolecular [4+2] Cycloadditions
While the requested reaction types (Heck, Diels-Alder, etc.) are well-established in organic chemistry for various bromo-dienes and related structures, no documents were found that specifically use this compound as a substrate.
Due to the strict instruction to focus solely on "this compound" and not introduce information outside the explicit scope, it is not possible to generate the requested article with detailed research findings and data tables without resorting to speculation or irrelevant analogous examples. Therefore, the required content cannot be provided at this time.
Reactivity and Synthetic Transformations of 1 Bromoundeca 2,5 Diene
Carbon-Carbon Bond Forming Reactions
Radical-Mediated Functionalization Reactions
The presence of a bromoallylic system in 1-Bromoundeca-2,5-diene makes it a suitable substrate for radical-mediated reactions. These reactions are typically initiated by the homolytic cleavage of the carbon-bromine bond or by the addition of a radical species to one of the double bonds. Radical reactions offer powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Research into the radical reactions of similar diene and enyne systems has shown that a common pathway involves the addition of a radical to the less hindered alkene, followed by an intramolecular cyclization. For this compound, a radical addition to the C5 double bond could initiate a 5-exo-trig cyclization, leading to the formation of functionalized five-membered rings. This process, known as radical cascade cyclization, allows for the efficient construction of complex cyclic architectures from linear precursors. mdpi.com The reaction can be initiated by various methods, including the use of radical initiators, transition metal catalysis, or photoredox catalysis. mdpi.com
For instance, atom transfer radical cyclization (ATRC) could be employed, where a radical is generated and then transferred, leading to the incorporation of new functional groups. The regioselectivity of the initial radical attack and the subsequent cyclization is a key aspect of these transformations.
Table 1: Potential Radical-Mediated Reactions of this compound
| Reagent/Condition | Intermediate Radical | Potential Product Type |
| R• (e.g., from AIBN) | Allylic radical via H-abstraction | Dimerization or trapping products |
| PhSO₂• (from PhSO₂N₃) | Adduct to C=C bond | Azidosulfonylated cyclic product |
| n-C₄F₉• (from n-C₄F₉I, light) | Adduct to C=C bond | Iodoperfluoroalkylated cyclic product mdpi.com |
| Cu(I) / BrCH₂CN | Adduct to C=C bond | Bromomethylated cyclic product mdpi.com |
Halogen Chemistry and Functional Group Interconversions
The carbon-bromine bond is a versatile functional handle that can be transformed through various ionic pathways.
Lithium-halogen exchange is a fundamental and rapid reaction in organometallic chemistry for converting organic halides into organolithium compounds. wikipedia.org Treating this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures is expected to result in a clean exchange of the bromine atom for lithium. This reaction is typically very fast, often faster than proton transfer or nucleophilic addition. wikipedia.orgharvard.edu
The reaction proceeds through the formation of a reversible "ate-complex" intermediate. wikipedia.orgharvard.edu The equilibrium of the exchange favors the formation of the more stable organolithium species. The resulting 1-lithio-undeca-2,5-diene is a potent nucleophile and can be trapped in situ with a wide variety of electrophiles to install new functional groups at the C1 position. When using t-BuLi, two equivalents are often employed; the first performs the exchange, and the second reacts with the t-BuI byproduct. harvard.edu
Table 2: Products from Lithium-Halogen Exchange and Electrophilic Trapping
| Reagent Sequence | Electrophile | Product after Trapping |
| 1. n-BuLi, THF, -78 °C | DMF (Dimethylformamide) | Undeca-2,5-dienal |
| 2. Electrophile | ||
| 1. t-BuLi (2 equiv.), Et₂O | Benzaldehyde | 1-Phenyl-dodeca-3,6-dien-2-ol |
| 2. Electrophile | ||
| 1. n-BuLi, THF, -78 °C | CO₂ then H₃O⁺ | Undeca-2,5-dienoic acid |
| 2. Electrophile | ||
| 1. n-BuLi, THF, -78 °C | (CH₃)₃SiCl | 1-(Trimethylsilyl)undeca-2,5-diene |
| 2. Electrophile |
The bromoallylic functionality of this compound makes the C1 position susceptible to nucleophilic substitution. This transformation can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the solvent.
Sₙ1 Pathway: In the presence of a weak nucleophile and a polar, protic solvent, the reaction can proceed through an Sₙ1 mechanism. The rate-determining step is the departure of the bromide ion to form a resonance-stabilized allylic carbocation. This cation has positive charge density distributed between C1 and C3, meaning that nucleophilic attack can occur at either position, potentially leading to a mixture of regioisomeric products (direct substitution at C1 and allylic rearrangement product at C3).
Sₙ2 Pathway: With a strong, unhindered nucleophile in a polar, aprotic solvent, a direct Sₙ2 displacement is favored. This concerted mechanism involves the backside attack of the nucleophile at C1, displacing the bromide ion and leading to inversion of configuration if the carbon were chiral. This pathway yields a single constitutional isomer.
The choice of conditions allows for selective synthesis of either the kinetically favored Sₙ2 product or the thermodynamically influenced mixture from the Sₙ1 pathway.
Remote and Site-Selective Diene Functionalization
The presence of two distinct double bonds in this compound presents a challenge and an opportunity for site-selective functionalization. Achieving reactivity at one of the double bonds while leaving the other and the bromoallylic system untouched requires sophisticated catalytic methods.
Catalyst-controlled functionalization of C-H bonds or double bonds is a frontier in organic synthesis. nih.gov For this compound, a catalyst could potentially differentiate between the C2=C3 double bond, which is electronically influenced by the adjacent C-Br bond, and the more isolated C5=C6 double bond. Dirhodium catalysts, for instance, have shown remarkable ability to achieve site-selectivity in C-H functionalization by distinguishing between sterically and electronically different C-H bonds. nih.gov A similar concept could be applied to the selective functionalization (e.g., epoxidation, dihydroxylation, or metathesis) of one of the diene's double bonds.
The challenge lies in designing a catalyst that can recognize the subtle differences between the two olefinic sites. Factors such as steric accessibility and coordination ability could be exploited to direct a reagent to a specific site.
Skeletal Rearrangements and Isomerizations
The unsaturated carbon backbone of this compound is susceptible to various rearrangements and isomerizations under thermal, acidic, basic, or metal-catalyzed conditions.
Allylic Rearrangement: As mentioned in the context of Sₙ1 reactions, the formation of the allylic carbocation intermediate can lead to a harvard.eduyoutube.com-suprafacial shift of the bromine atom, converting the 1-bromo-2-ene functionality into a 3-bromo-1-ene. This process can be facilitated by Lewis acids or protic acids.
Double Bond Isomerization: The double bonds at the C2 and C5 positions can migrate along the alkyl chain to form more stable, conjugated systems or isomers with different substitution patterns. Transition metal catalysts (e.g., based on Rh, Ru, or Pd) are known to catalyze the isomerization of olefins. For example, under the appropriate conditions, the 1,4-diene system could potentially isomerize to a more thermodynamically stable conjugated 1,3- or 2,4-diene.
Table 3: Potential Isomerization and Rearrangement Products
| Condition | Type of Rearrangement | Potential Product |
| Lewis Acid (e.g., Ag⁺) | Allylic Rearrangement | 3-Bromoundeca-1,5-diene |
| Transition Metal Catalyst | Double Bond Isomerization | 1-Bromoundeca-2,4-diene (conjugated) |
| Strong Base | Double Bond Migration | Mixture of isomeric bromoundecadienes |
| Thermal (High Temp.) | Sigmatropic Rearrangement | Complex rearranged products |
Mechanistic Investigations of 1 Bromoundeca 2,5 Diene Reactions
Elucidation of Reaction Pathways: Ionic versus Radical Mechanisms
Reactions of 1-Bromoundeca-2,5-diene can proceed through either ionic or radical pathways, with the operative mechanism being highly dependent on the reaction conditions, such as the presence of initiators, inhibitors, and the nature of the solvent. masterorganicchemistry.comlibretexts.org
Ionic mechanisms are typically favored under polar conditions and in the absence of radical initiators. These pathways involve the formation of charged intermediates. For instance, in the presence of a Lewis acid or a polar solvent, the carbon-bromine bond can undergo heterolytic cleavage, leading to the formation of an allylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized over two carbon atoms. leah4sci.comopenstax.org Nucleophilic attack can then occur at either of these electrophilic centers, leading to a mixture of products. escholarship.org
Radical mechanisms , on the other hand, are promoted by radical initiators (e.g., peroxides, UV light) and non-polar solvents. masterorganicchemistry.comnih.gov These reactions are initiated by the homolytic cleavage of a bond to generate a radical species. In the case of this compound, a bromine radical can be abstracted, or a radical can add to one of the double bonds. This generates an allylic radical, which, similar to the carbocation, is stabilized by resonance. leah4sci.comnih.gov The subsequent propagation steps determine the final product distribution. Radical reactions are often characterized by a lack of solvent polarity dependence. masterorganicchemistry.com
The competition between these two pathways is a critical aspect of the reactivity of this compound. For example, the addition of HBr can proceed via an ionic mechanism to yield Markovnikov products or via a radical mechanism in the presence of peroxides to give anti-Markovnikov products. nih.gov
Theoretical and Experimental Transition State Analysis
The determination of reaction pathways and the prediction of product selectivity rely heavily on the analysis of transition states. Both theoretical and experimental methods are employed to probe the structures and energies of these fleeting intermediates.
Theoretical analysis , primarily using density functional theory (DFT) and other computational methods, allows for the in-silico modeling of reaction coordinates and the localization of transition state structures. nih.govmdpi.com These calculations can provide invaluable insights into the activation energies of competing pathways, thereby explaining observed selectivities. For instance, computational studies on palladium-catalyzed allylic substitutions have elucidated the transition state models that govern regio- and enantioselectivity. nih.gov Similarly, theoretical investigations into retro-ene reactions of allylic diazenes have characterized the cyclic six-center transition state. mdpi.com
Experimental transition state analysis often involves kinetic studies, isotope effects, and stereochemical analysis to infer the nature of the transition state. While direct observation of transition states is generally not possible, their properties can be deduced from the influence of systematic changes in substrate structure or reaction conditions on the reaction rate and product distribution.
The table below illustrates how computational models are used to predict reaction outcomes.
| Reaction Type | Computational Method | Key Findings from Transition State Analysis |
| Palladium-Catalyzed Allylic Substitution | Density Functional Theory (DFT) | Elucidation of inner-sphere vs. outer-sphere nucleophilic attack models to explain regio- and enantioselectivity. nih.gov |
| Retro-ene Reactions | Density Functional Theory (DFT) | Identification of a concerted, cyclic six-center transition state. mdpi.com |
Influence of Catalysis on Reaction Mechanisms and Selectivity
Catalysis plays a pivotal role in directing the reaction pathways of this compound, often enabling transformations that are otherwise inefficient or unselective. Catalysts can influence the mechanism by stabilizing intermediates, lowering activation energies, and controlling the stereochemical environment of the reaction.
Transition metal catalysis , particularly with palladium, has been extensively used to control the regioselectivity of reactions involving dienes. rsc.org In palladium-catalyzed reactions, the choice of ligand can dramatically influence the outcome by modifying the steric and electronic properties of the catalytic complex. rsc.org For example, specific phosphine (B1218219) ligands can direct the heteroannulation of o-bromoanilines with branched 1,3-dienes to favor a particular regioisomer. rsc.org
Enzyme catalysis offers a powerful approach to achieving high levels of regio- and stereoselectivity. Enzymes create a chiral microenvironment that can differentiate between enantiotopic faces of a substrate or competing reaction pathways. For instance, cytochrome P450 metalloenzymes have been utilized in radical cyclization reactions of bromo-propanamides to synthesize nitrogen heterocycles with high diastereoselectivity.
The following table summarizes the impact of different catalytic systems on diene reactions.
| Catalyst Type | Example Reaction | Influence on Mechanism and Selectivity |
| Palladium with PAd2nBu ligand | Heteroannulation of o-bromoanilines with branched 1,3-dienes | Controls regioselectivity by influencing the carbopalladation step. rsc.org |
| Cytochrome P450 Metalloenzyme | Radical cyclization of bromo-propanamides | Provides a chiral environment, leading to high diastereoselectivity. |
| Whole-cell biotransformation | Synthesis of nitrogen heterocycles | Can achieve high diastereomeric ratios in radical cyclization reactions. |
Mechanistic Basis of Regioselectivity and Stereoselectivity
The formation of specific constitutional isomers (regioselectivity) and stereoisomers (stereoselectivity) in reactions of this compound is governed by the subtle interplay of electronic and steric factors within the reaction intermediates and transition states.
Allylic Carbocation Stability and Ion Pairing Models
In ionic reactions, the stability of the intermediate allylic carbocation is a key determinant of regioselectivity. The positive charge in an allylic carbocation is delocalized over two carbons, but these positions are not necessarily equivalent, especially in unsymmetrical systems. openstax.org The distribution of positive charge, and thus the preferred site of nucleophilic attack, is influenced by the substitution pattern. Generally, more substituted carbocations are more stable. openstax.org A secondary allylic carbocation, for instance, is more stable than a primary allylic carbocation and often comparable in stability to a secondary alkyl carbocation. openstax.org
Ion pairing can also influence the outcome of reactions involving carbocation intermediates. A tightly associated counter-ion can block one face of the carbocation, leading to a preference for attack from the opposite face and influencing the stereochemistry of the product.
Stereoelectronic Effects in Allylic Radical Intermediates
In radical reactions, the stability of the allylic radical intermediate dictates the regioselectivity. Similar to carbocations, allylic radicals are stabilized by resonance, delocalizing the unpaired electron over the terminal carbons of the allyl system. leah4sci.comnih.gov The stability of carbon radicals generally follows the order: tertiary > secondary > primary. leah4sci.com Therefore, reactions will preferentially proceed through the most stable radical intermediate.
Stereoelectronic effects refer to the influence of orbital alignment on the stability and reactivity of a molecule. In the context of allylic radical intermediates, the geometry of the radical and the orientation of the interacting orbitals can influence the stereochemical outcome of subsequent reactions. For example, in radical cyclization reactions of bromoacetals derived from 3-hydroxyhexa-1,5-dienes, the substituents can exert stereoelectronic control over the formation of monocyclic or bicyclic products. The requirement for specific orbital overlap in the transition state can lead to a high degree of stereoselectivity.
The table below outlines the key factors influencing selectivity in ionic and radical reactions.
| Reaction Type | Key Intermediate | Factors Influencing Selectivity |
| Ionic | Allylic Carbocation | Carbocation stability (substitution), Resonance delocalization, Ion pairing effects. openstax.org |
| Radical | Allylic Radical | Radical stability (substitution), Resonance delocalization, Stereoelectronic effects, Steric hindrance at reaction sites. leah4sci.comnih.gov |
Applications of 1 Bromoundeca 2,5 Diene in Complex Molecule Synthesis
Precursor to Polyunsaturated Fatty Acids and their Derivatives
Polyunsaturated fatty acids (PUFAs) are critical components of cellular membranes and precursors to a vast array of signaling molecules. While biological pathways for their synthesis are well-established, chemical synthesis provides access to specific isomers, labeled compounds for metabolic studies, and structurally modified analogs. nih.govnih.gov 1-Bromoundeca-2,5-diene has been demonstrated as a key intermediate in the total synthesis of essential fatty acids.
A notable application is in the synthesis of γ-linolenic acid (an omega-6 fatty acid). rsc.org The synthetic route involves the coupling of 1-bromoundeca-cis-2,5-diene with the di-Grignard complex derived from hept-6-ynoic acid. rsc.org This reaction, facilitated by cuprous cyanide, efficiently forms the C18 carbon skeleton of the target molecule, yielding octadeca-cis-9,12-dien-6-ynoic acid. rsc.org Subsequent stereoselective partial reduction of the triple bond furnishes γ-linolenic acid. rsc.org This method highlights the role of the bromo-diene as a carrier of a significant portion of the final carbon chain, which is introduced in a single, strategic coupling step.
The general strategy of using bromo-alkenes and bromo-dienes is a powerful tool in fatty acid synthesis. For instance, a similar approach using 1-bromo-oct-cis-2-ene is employed to construct linoleic acid, further underscoring the utility of these types of building blocks. rsc.org
| Reactant A | Reactant B | Key Catalyst/Reagent | Product | Yield |
|---|---|---|---|---|
| 1-Bromoundeca-cis-2,5-diene | Di-Grignard derivative of Hept-6-ynoic acid | Cuprous cyanide | Octadeca-cis-9,12-dien-6-ynoic Acid | 70% |
Building Block for Natural Product Synthesis
The 1,4-diene motif, also known as a skipped diene, is a structural feature present in a wide array of natural products, including many fatty acids, polyketides, and terpenoids. rsc.org The chemical structure of this compound makes it an ideal building block for introducing this common motif during the assembly of natural product backbones.
The synthesis of γ-linolenic acid is a direct example of its use as a building block for a naturally occurring molecule. rsc.org In this synthesis, the entire C11 unsaturated chain of the bromo-diene is incorporated into the final structure. The presence of the bromide at an allylic position provides a reactive handle for carbon-carbon bond formation, allowing synthetic chemists to strategically link complex fragments. This approach is central to convergent synthesis strategies, where different pieces of a target molecule are prepared separately before being joined together. Dienes, in general, are highly valued for their ability to participate in a wide range of transformations, enabling the rapid construction of molecular complexity. nih.gov
| Target Natural Product | Building Block | Synthetic Utility |
|---|---|---|
| γ-Linolenic Acid | 1-Bromoundeca-cis-2,5-diene | Provides the C11 unsaturated "tail" and the cis-9,12-diene moiety of the final C18 fatty acid. rsc.org |
Role as an Advanced Intermediate in Organic Synthesis
In multi-step organic synthesis, an advanced intermediate is a molecule that has already undergone several synthetic transformations and is poised for a key, late-stage reaction to form a direct precursor to the final target. This compound perfectly fits this description. It is not a simple starting material but a custom-designed molecule, synthesized to serve a specific purpose in a larger synthetic plan.
Its role in the synthesis of γ-linolenic acid illustrates this concept. rsc.org The coupling of this compound with the hept-6-ynoic acid derivative is a crucial step that joins two major fragments. The product of this reaction, octadeca-cis-9,12-dien-6-ynoic acid, is itself an advanced intermediate that only requires a final reduction to yield the target natural product. rsc.org The strategic use of intermediates like this compound is a hallmark of efficient and convergent synthesis, allowing for the construction of complex molecules in fewer linear steps. The versatility of diene substrates in transition metal-catalyzed reactions further enhances their value as intermediates for building diverse and complex molecular architectures. nih.gov
Relevance in the Development of Chiral Ligands for Asymmetric Catalysis (from related dienes)
Asymmetric catalysis, which uses chiral catalysts to produce one enantiomer of a product over the other, is a cornerstone of modern chemical synthesis. Chiral dienes have emerged as a privileged class of ligands for transition metals (particularly rhodium) in a variety of carbon-carbon bond-forming reactions. nsf.govsigmaaldrich.comacs.org
While the acyclic this compound is not itself used as a chiral ligand, its chemical motifs—a diene and a reactive bromide—are highly relevant to the synthesis of sophisticated chiral ligands. Recent research has shown that cyclic dienes containing an alkenyl bromide are powerful precursors for creating diverse libraries of chiral ligands. researchgate.netd-nb.infowiley.com For example, a scalable synthesis of chiral bicyclo[2.2.2]octa-2,5-dienes produces intermediates that contain an alkenyl bromide. researchgate.netwiley.com This bromide is described as a "useful functional handle" that allows for the diversification of the ligand structure through palladium-catalyzed cross-coupling reactions, such as Suzuki couplings with various arylboronic acids. wiley.com This strategy enables the fine-tuning of the ligand's electronic and steric properties to achieve high enantioselectivity in catalytic reactions.
The principle is directly analogous to the reactivity of this compound. The bromo-substituent on a diene framework serves as a point of attachment for introducing new functional groups. This demonstrates the relevance of the fundamental chemistry of bromo-dienes to the advanced field of asymmetric catalysis, where they serve as key intermediates for building the tools that make enantioselective synthesis possible.
| Bromo-Diene Precursor | Coupling Partner | Reaction Type | Resulting Ligand Substituent |
|---|---|---|---|
| Chiral Bromo-bicyclo[2.2.2]octa-2,5-diene | DABAL-Me₃ | Pd-catalyzed Methylation | Methyl |
| Chiral Bromo-bicyclo[2.2.2]octa-2,5-diene | Allyl pinacolboronate | Pd-catalyzed Allylation | Allyl |
| Chiral Bromo-bicyclo[2.2.2]octa-2,5-diene | Phenylboronic acid | Suzuki Coupling | Phenyl |
| Chiral Bromo-bicyclo[2.2.2]octa-2,5-diene | 4-CF₃-Ph-B(OH)₂ | Suzuki Coupling | 4-(Trifluoromethyl)phenyl |
Advanced Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships.
The ¹H NMR spectrum of 1-Bromoundeca-2,5-diene would be expected to show distinct signals corresponding to the different types of protons in the molecule. The olefinic protons (C=CH) of the two double bonds would resonate in the downfield region, typically between 4.9 and 5.9 ppm. Their specific chemical shifts and coupling constants (J-values) would be crucial in determining the substitution pattern and stereochemistry (cis/trans) of the double bonds.
The allylic protons, those on carbon atoms adjacent to the double bonds (C=C-CH), would appear in a region around 2.0-2.3 ppm. The protons on the carbon bearing the bromine atom (CH₂Br) would be expected to be further downfield, likely in the range of 3.3-3.7 ppm, due to the deshielding effect of the electronegative bromine atom. The remaining aliphatic protons of the undecane chain would produce signals in the upfield region of the spectrum, typically between 0.8 and 1.6 ppm.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) |
| Olefinic (=CH) | 4.9 - 5.9 |
| Bromomethyl (CH₂Br) | 3.3 - 3.7 |
| Allylic (=C-CH₂) | 2.0 - 2.3 |
| Aliphatic (-CH₂-) | 1.2 - 1.6 |
| Terminal Methyl (-CH₃) | 0.8 - 1.0 |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the double bonds (olefinic carbons) would be expected to appear in the downfield region of the spectrum, typically between 110 and 140 ppm. The carbon atom bonded to the bromine (C-Br) would resonate in the range of 30-45 ppm. The remaining saturated sp³ hybridized carbons of the undecane chain would appear in the upfield region, from approximately 10 to 40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Olefinic (=C) | 110 - 140 |
| Bromomethyl (-CH₂Br) | 30 - 45 |
| Allylic (=C-CH₂) | 25 - 40 |
| Aliphatic (-CH₂-) | 20 - 35 |
| Terminal Methyl (-CH₃) | ~14 |
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the tracing of the proton-proton networks throughout the carbon chain, connecting the olefinic, allylic, and aliphatic regions.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This powerful technique allows for the unambiguous assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons and for piecing together the entire molecular framework. For this compound, HMBC would be instrumental in confirming the positions of the double bonds and the bromo-substituent.
Infrared (IR) Spectroscopy for Diene and Carbon-Bromine Bond Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands.
The C=C stretching vibrations of the two alkene groups would appear in the region of 1640-1680 cm⁻¹. The exact position and intensity would depend on the substitution pattern of the double bonds. The =C-H stretching vibrations of the vinyl groups would be observed above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. The C-H stretching of the saturated alkyl chain would appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region. A key absorption for this molecule would be the C-Br stretching vibration, which is expected in the fingerprint region, typically between 500 and 690 cm⁻¹ orgchemboulder.com.
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Alkene | =C-H stretch | 3010 - 3100 |
| Alkane | C-H stretch | 2850 - 2960 |
| Alkene | C=C stretch | 1640 - 1680 |
| Alkyl Halide | C-Br stretch | 500 - 690 |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). A characteristic feature would be the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio. This is due to the natural isotopic abundance of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, of nearly equal abundance youtube.com. This isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule.
The fragmentation pattern would provide further structural information. Common fragmentation pathways for bromoalkanes include the loss of a bromine radical (M - Br) and the loss of HBr (M - HBr). Alkenes often undergo fragmentation at the allylic position, leading to the formation of stable allylic carbocations. The analysis of these fragment ions would help to confirm the structure of the carbon skeleton and the location of the double bonds and the bromine atom.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic distribution and predict sites of reactivity.
For 1-bromoundeca-2,5-diene, these calculations would reveal key aspects of its electronic structure:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In this compound, the HOMO would likely be localized on the π-orbitals of the two double bonds. The LUMO is expected to be the σ* anti-bonding orbital of the carbon-bromine bond, indicating that the carbon atom attached to the bromine is a primary electrophilic site.
Electrostatic Potential (ESP) Map: An ESP map would visually represent the electron density distribution. For this molecule, regions of high electron density (negative potential) would be concentrated around the double bonds and the bromine atom, while regions of low electron density (positive potential) would be found on the hydrogen atoms and, significantly, on the carbon atom bonded to the bromine, confirming its electrophilic character.
Reactivity Indices: Fukui functions and other reactivity descriptors can be calculated to provide a quantitative prediction of the most probable sites for nucleophilic, electrophilic, and radical attack. These indices would likely confirm the susceptibility of the allylic carbon to nucleophilic attack.
Table 7.1: Hypothetical Quantum Chemical Data for this compound (Note: These values are illustrative and represent typical outputs of such calculations.)
| Calculated Parameter | Hypothetical Value | Interpretation |
| HOMO Energy | -8.9 eV | Reflects the ionization potential and nucleophilic character of the π-system. |
| LUMO Energy | +1.2 eV | Relates to the electron affinity and the electrophilic nature of the C-Br bond. |
| HOMO-LUMO Gap | 10.1 eV | A larger gap suggests higher kinetic stability. |
| Mulliken Charge on C1 | +0.25 | Indicates a significant partial positive charge, making it a prime site for nucleophilic attack. |
| Mulliken Charge on Br | -0.30 | Shows the polarization of the carbon-bromine bond due to bromine's high electronegativity. |
Computational Modeling of Reaction Pathways and Selectivity
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions by mapping their potential energy surfaces. This allows for the determination of transition state structures and the calculation of activation energies, which in turn helps in predicting the most favorable reaction pathways and the selectivity of a reaction.
For this compound, a key reaction is nucleophilic substitution. Due to its nature as an allylic bromide, it can undergo substitution via two primary mechanisms:
SN2 Pathway: This involves a direct attack by a nucleophile on the carbon atom bonded to the bromine (C1), leading to the displacement of the bromide ion.
SN2' Pathway: This is a concerted mechanism where the nucleophile attacks the carbon atom at the other end of the double bond (C3), causing a rearrangement of the double bond and the expulsion of the bromide ion from C1.
Computational modeling would involve calculating the activation barriers for both pathways. The relative heights of these barriers would determine the kinetic product distribution. The selectivity can be influenced by factors such as the steric bulk of the nucleophile and the solvent environment, all of which can be incorporated into the computational models.
Table 7.2: Hypothetical Activation Energies for Nucleophilic Substitution on this compound (Note: These values are for illustrative purposes.)
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |
| SN2 | [Nu---C1---Br]‡ | 18.5 | Likely the major pathway for sterically unhindered nucleophiles. |
| SN2' | [Nu---C3---C2---C1---Br]‡ | 21.0 | May become more competitive with bulkier nucleophiles or specific solvent conditions. |
Conformational Analysis and Energetics of this compound and its Reactive Intermediates
Analysis of the Alkyl Chain: Computational methods can perform a systematic search to identify the most stable conformers. It is expected that conformers with staggered arrangements (anti-periplanar) around the C-C single bonds will be lower in energy than those with eclipsed arrangements due to minimized steric strain. The long alkyl chain will likely favor a zig-zag, low-energy conformation.
Energetics of Reactive Intermediates: In the case of reactions proceeding through a carbocation intermediate (SN1 mechanism), computational chemistry can be used to study the structure and stability of this intermediate. For this compound, the resulting allylic carbocation would be resonance-stabilized, with the positive charge delocalized over C1 and C3. Computational analysis would quantify this charge delocalization and determine the relative stabilities of the contributing resonance structures, which explains why nucleophilic attack can occur at two distinct sites.
Table 7.3: Hypothetical Relative Energies of Key Conformations of this compound (Note: Energies are relative to the most stable conformer.)
| Conformation | Dihedral Angle(s) of Interest | Relative Energy (kcal/mol) | Notes |
| All-anti (extended chain) | All C-C-C-C angles are ~180° | 0.0 | The global minimum energy conformer. |
| Gauche at C4-C5 | C3-C4-C5-C6 angle is ~60° | 0.8 | Introduces a bend in the chain; slightly higher in energy. |
| Eclipsed at C4-C5 | C3-C4-C5-C6 angle is ~0° | 4.5 | A high-energy conformation representing a rotational barrier. |
Q & A
Q. Basic Research Focus
- PPE : Wear nitrile gloves, chemical goggles, and OV/AG/P99 respirators during synthesis .
- Ventilation : Use fume hoods with >100 ft/min airflow to mitigate inhalation risks.
- Waste Disposal : Neutralize HBr byproducts with aqueous NaOH before disposal .
How can researchers ensure reproducibility when synthesizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
